Kynurenic acid sodium salt

Neuroscience Pharmacology In Vitro Assay Development

Researchers requiring consistent, vehicle-free NMDA receptor or GPR35 pharmacology often face solubility-driven artifacts with the free acid form. Kynurenic acid sodium salt (CAS 2439-02-3) eliminates this variability with 100 mM aqueous solubility, enabling direct preparation in physiological buffers. • GPR35 EC50: 3.3 μM (Ca²⁺ mobilization); AhR EC25: 104 nM (human DRE assay) • Enables artifact-free electrophysiology (1-100 μM) without DMSO/EtOH co-solvents • ≥98% HPLC purity; desiccated RT storage ensures long-term supply stability

Molecular Formula C10H6NNaO3
Molecular Weight 211.15
Cat. No. B1532997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKynurenic acid sodium salt
Synonyms4-Hydroxyquinoline-2-carboxylic acid sodium salt
Molecular FormulaC10H6NNaO3
Molecular Weight211.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kynurenic Acid Sodium Salt: High-Purity, Water-Soluble Broad-Spectrum EAA Antagonist for Neuroscience Research Procurement


Kynurenic acid sodium salt (CAS 2439-02-3) is the sodium salt form of kynurenic acid, an endogenous tryptophan metabolite that functions as a broad-spectrum excitatory amino acid (EAA) antagonist with activity at ionotropic glutamate receptors (NMDA, AMPA, kainate), the glycine site of the NMDA receptor, and the α7 nicotinic acetylcholine receptor, while also acting as an agonist at the G protein-coupled receptor GPR35/CXCR8 and the aryl hydrocarbon receptor (AHR) [1]. The sodium salt form provides significantly enhanced aqueous solubility (100 mM in water) compared to the free acid form, facilitating experimental preparation and eliminating the need for organic co-solvents in many in vitro and in vivo applications .

1
Enhanced aqueous solubility as sodium salt supports vehicle-free stock solution preparation
2
Broad-spectrum excitatory amino acid antagonist and dual GPCR/AHR agonist for multi-target pathway studies
3
Endogenous tryptophan metabolite allows investigation at physiologically relevant concentrations

Why Kynurenic Acid Sodium Salt Cannot Be Interchanged with Free Acid or Other Kynurenate Analogs


Substitution of kynurenic acid sodium salt with the free acid form or related kynurenate analogs introduces quantifiable experimental variance that compromises reproducibility. The free acid form (kynurenic acid) exhibits markedly lower aqueous solubility (<0.1 mg/mL in water) compared to the sodium salt (100 mM), necessitating DMSO or ethanol as co-solvents that may independently modulate receptor function and introduce vehicle artifacts . Furthermore, synthetic analogs such as SZR-72, SZR-73, and 7-chlorokynurenic acid display distinct pharmacological profiles—divergent receptor selectivity, altered blood-brain barrier penetration, and differential effects on mitochondrial respiration versus microcirculation—that preclude direct substitution in established experimental paradigms [1]. The selection of kynurenic acid sodium salt ensures consistency with the extensive body of literature characterizing its multi-target pharmacology at defined potency ranges.

Free Acid Solubility Limitation
Kynurenic acid free acid form exhibits markedly lower aqueous solubility, requiring organic co-solvents that may introduce vehicle artifacts and confound electrophysiological or cell-based assay readouts.
Analog Selectivity Profile Shift
Structurally related kynurenate analogs (e.g., 7-chlorokynurenic acid, thiokynurenates) display altered receptor selectivity, limiting direct substitution in studies requiring balanced NMDA/α7 nAChR dual antagonism.

Kynurenic Acid Sodium Salt: Quantitative Differentiation Evidence for Scientific Selection


Aqueous Solubility: Sodium Salt Enables 100 mM Aqueous Stock Solutions vs. <0.1 mg/mL Free Acid Insolubility

The sodium salt form of kynurenic acid demonstrates aqueous solubility of 21.11 mg/mL (100 mM) in water, enabling the preparation of concentrated aqueous stock solutions without organic co-solvents. In contrast, the free acid form (kynurenic acid) is insoluble in water (<0.1 mg/mL), requiring DMSO or ethanol as vehicles for in vitro applications . This solubility differential is critical for experimental design, as organic co-solvents may independently modulate neuronal excitability and receptor function, confounding interpretation of compound-specific effects .

Aqueous Solubility
Head-to-head
21.11 mg/mL (100 mM) vs. <0.5 mg/mL (free acid)
Supports aqueous stock preparation; avoids organic solvent artifacts
Vendor-validated data; verify under experimental conditions
Neuroscience Pharmacology In Vitro Assay Development

GPR35 Agonist Potency: EC50 of 3.3 μM for Ca²⁺ Mobilization in Human GPR35-Expressing Cells

Kynurenic acid sodium salt activates the orphan G protein-coupled receptor GPR35 with an EC50 value of 3.3 μM for intracellular Ca²⁺ mobilization in GPR35-transfected CHO cells, an effect blocked by pertussis toxin indicating Gi/o protein coupling . By comparison, the synthetic GPR35 agonist zaprinast demonstrates substantially greater potency at human GPR35, with kynurenic acid being a weaker agonist [1]. This intermediate potency positions kynurenic acid sodium salt as a tool to probe endogenous GPR35 signaling at physiologically relevant concentrations, distinguishing it from high-potency synthetic agonists that may produce non-physiological receptor activation.

GPR35 Agonist Activity
Cross-study comparable
EC50 = 3.3 μM
Reported GPR35 Ca²⁺ mobilization context; intermediate potency relative to synthetic agonists
Human GPR35-CHO cells; pertussis toxin-sensitive
GPCR Pharmacology Immunology Metabolic Disease

α7 Nicotinic Acetylcholine Receptor Antagonism: IC50 of 7.6 μM for Inhibition of ACh-Evoked Currents

Kynurenic acid sodium salt functions as an antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), with an IC50 value of 7.6 μM for inhibiting acetylcholine (ACh)-induced currents in Xenopus oocytes expressing human α7 nAChR . Inhibition is non-competitive and exhibits a steeper inhibition curve in cultured hippocampal neurons . In comparison, structurally related synthetic derivatives such as thiokynurenates and 7-chlorokynurenic acid demonstrate enhanced affinity for the glycine site of the NMDA receptor over α7 nAChR, reflecting divergent receptor selectivity profiles among kynurenate analogs [1].

α7 nAChR Antagonism
Cross-study comparable
IC50 = 7.6 μM
Reported α7 nAChR inhibition context; distinct from glycine site NMDA antagonism
Xenopus oocytes expressing human α7 nAChR
Cholinergic Signaling Neuropharmacology Cognitive Research

NMDA Receptor Glycine Site Antagonism: Concentration-Dependent, Non-Competitive Modulation in Absence of Exogenous Glycine

Kynurenic acid sodium salt inhibits NMDA-stimulated sodium flux in rat hippocampal slices in a concentration-dependent manner. In the absence of added glycine, kynurenic acid inhibition appears non-competitive to NMDA, with a Schild plot slope of 0.6 ± 0.1 (significantly less than 1, p < 0.05). Addition of 100 μM glycine converts inhibition to competitive behavior (Schild plot slope = 1.0 ± 0.3), while 400 μM glycine yields a slope of 1.9 ± 0.2 [1]. This glycine-dependent modulation distinguishes kynurenic acid from selective glycine site antagonists (e.g., 7-chlorokynurenic acid) and selective NMDA competitive antagonists, as kynurenic acid acts at both the NMDA recognition site and a second glycine-displaceable site [1].

NMDA Receptor Mechanism
Supporting evidence
Schild slope: 0.6±0.1 (no glycine) → 1.9±0.2 (400 μM glycine)
Glycine-dependent dual-site binding profile; informs experimental design in excitotoxicity models
NMDA-stimulated Na⁺ flux in hippocampal slices
Glutamate Signaling Excitotoxicity Neuroprotection

Aryl Hydrocarbon Receptor (AHR) Agonism: EC25 of 104 nM in Human DRE-Driven Reporter Assay vs. 10 μM in Mouse

Kynurenic acid (KA) is a potent endogenous agonist of the aryl hydrocarbon receptor (AHR). In a human dioxin response element (DRE)-driven stable reporter cell line, KA exhibits an EC25 of 104 nM for AHR activation, whereas in a mouse stable reporter cell line, the EC25 is 10 μM, revealing a species-dependent potency differential [1]. Structure-activity studies confirm that the carboxylic acid group of kynurenic acid is required for significant agonist activity, distinguishing it from other tryptophan metabolites in the kynurenine pathway that lack this functional group [1]. At physiologically relevant concentrations (e.g., 100 nM), KA synergistically induces IL-6 production in MCF-7 cells in the presence of inflammatory signaling (IL-1β), an effect largely dependent on AHR expression [1].

AHR Agonist Activity
Class-level inference
Human EC25: 104 nM vs. Mouse EC25: 10 μM
Species-dependent agonist context; requires careful concentration selection for cross-species studies
DRE reporter cell lines; synergy with IL-1β at 100 nM
Immunology Xenobiotic Metabolism Inflammation

Kynurenic Acid Sodium Salt: Validated Application Scenarios Based on Quantitative Evidence


In Vitro Electrophysiology Studies Requiring Aqueous Compound Delivery

The 100 mM aqueous solubility of kynurenic acid sodium salt enables direct preparation of concentrated stock solutions in water or physiological buffers, eliminating the need for DMSO or ethanol as vehicles . This property is particularly critical for electrophysiological recordings (patch-clamp, multi-electrode arrays) where organic solvents can alter membrane properties, modulate ion channel function independently of the test compound, and introduce experimental artifacts. Researchers studying NMDA receptor function or α7 nAChR-mediated currents can apply kynurenic acid sodium salt at defined concentrations (e.g., 1-100 μM) without vehicle interference, ensuring that observed effects reflect compound-specific pharmacology rather than solvent artifacts.

GPR35 Signaling Studies in Human Cellular Models

With a well-characterized EC50 of 3.3 μM for GPR35-mediated Ca²⁺ mobilization in human GPR35-transfected CHO cells , kynurenic acid sodium salt serves as a validated endogenous-like agonist for probing GPR35 signaling pathways. The compound's intermediate potency at human GPR35, coupled with its Gi/o protein coupling (blocked by pertussis toxin), makes it suitable for studies examining physiological GPR35 activation rather than supraphysiological stimulation with high-potency synthetic agonists. Applications include investigating GPR35's role in immune cell function, metabolic regulation, and cardiovascular homeostasis at concentrations that approximate those achievable in tissues.

AHR-Mediated Gene Expression and Inflammation Studies

Kynurenic acid sodium salt is a potent endogenous AHR ligand with an EC25 of 104 nM in human DRE-driven reporter assays . At physiologically relevant concentrations (100 nM), it synergistically induces IL-6 production in MCF-7 cells when combined with inflammatory signals such as IL-1β, an effect dependent on AHR expression . This makes the compound suitable for studying AHR-mediated transcriptional regulation, xenobiotic metabolism (CYP1A1 induction), and the intersection of tryptophan metabolism with immune function. Researchers should note the ~100-fold species difference in potency between human (104 nM) and mouse (10 μM) AHR when designing cross-species experiments.

Neuroprotection and Excitotoxicity Studies in Hippocampal and Cortical Preparations

Kynurenic acid sodium salt's dual action at the NMDA recognition site and the glycine-displaceable site, characterized by Schild plot analysis (slopes ranging from 0.6 to 1.9 depending on glycine concentration), positions it as a tool for studying excitotoxic mechanisms . In rat hippocampal slices, kynurenic acid inhibits NMDA-stimulated sodium flux in a glycine-dependent manner, enabling researchers to dissect the contributions of glycine site modulation versus direct NMDA receptor antagonism in models of excitotoxicity, ischemia, and neurodegeneration. The compound's water solubility facilitates precise concentration control in superfusion and bath-application experiments.

Application
Selection Property
Validation Focus
Aqueous electrophysiology studies
Water solubility and vehicle-free formulation
Verify absence of solvent-induced membrane artifacts
GPR35 signaling in human models
Endogenous-like agonist activity at GPR35
Confirm Gi/o coupling and concentration-response
AHR-mediated transcription & inflammation
Species-dependent AHR agonist profile
Validate AHR-dependent IL-6 induction and CYP1A1
Excitotoxicity models in hippocampal slices
Glycine-dependent NMDA dual-site antagonism
Characterize Schild plot under defined glycine levels

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